4-Methoxy-3-(4-morpholinyl)benzoic acid

Kinase inhibitor design PI3K selectivity Structure-activity relationship

4-Methoxy-3-(4-morpholinyl)benzoic acid (CAS 915923-91-0) is a disubstituted benzoic acid building block (molecular formula C₁₂H₁₅NO₄, MW 237.25 g/mol) supplied within the ChemBridge screening compound portfolio (Catalog No. and offered through multiple chemical vendors at a minimum purity specification of 95%.

Molecular Formula C12H15NO4
Molecular Weight 237.25 g/mol
CAS No. 915923-91-0
Cat. No. B1318628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-3-(4-morpholinyl)benzoic acid
CAS915923-91-0
Molecular FormulaC12H15NO4
Molecular Weight237.25 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)O)N2CCOCC2
InChIInChI=1S/C12H15NO4/c1-16-11-3-2-9(12(14)15)8-10(11)13-4-6-17-7-5-13/h2-3,8H,4-7H2,1H3,(H,14,15)
InChIKeyYEVWGJYXIARGIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-3-(4-morpholinyl)benzoic acid (CAS 915923-91-0): A Substituted Morpholinobenzoic Acid Building Block for Kinase-Targeted Library Design


4-Methoxy-3-(4-morpholinyl)benzoic acid (CAS 915923-91-0) is a disubstituted benzoic acid building block (molecular formula C₁₂H₁₅NO₄, MW 237.25 g/mol) supplied within the ChemBridge screening compound portfolio (Catalog No. 9015515) and offered through multiple chemical vendors at a minimum purity specification of 95% . The compound combines a 4-methoxy electron-donating group with a 3-morpholinyl substituent on a benzoic acid core, generating a scaffold that simultaneously provides a carboxylic acid handle for amide/ester conjugation, a morpholine ring for improved aqueous solubility and potential kinase hinge-binding interactions, and a methoxy group that modulates ring electronics and metabolic stability [1]. This substitution pattern, while structurally related to other morpholinobenzoic acid positional isomers and methoxybenzoic acid variants, yields a distinct physicochemical and pharmacological profile relevant to fragment-based and targeted library synthesis.

Why 4-Methoxy-3-(4-morpholinyl)benzoic acid Cannot Be Simply Replaced by Other Morpholinobenzoic Acid Isomers or Methoxybenzoic Acid Analogs


Morpholinobenzoic acids are not interchangeable building blocks. The position and nature of substituents on the benzoic acid ring critically govern target engagement selectivity, physicochemical properties, and downstream synthetic utility. The 2-morpholinobenzoic acid isomer (ortho-substituted) has been characterized as a phosphatidylcholine-specific phospholipase C (PC-PLC) inhibitor scaffold, while 4-morpholinobenzoic acid (para-substituted, lacking the 4-methoxy group) exhibits different steric and electronic properties [1][2]. The presence of the 4-methoxy group in the target compound introduces an additional hydrogen bond acceptor, alters the computed logP (XLogP3 = 1.2) and pKa (3.80 ± 0.10, predicted) relative to non-methoxylated analogs, and provides a distinct vector for metabolic oxidation or further functionalization [3]. In kinase inhibitor programs, the specific 3-morpholinyl-4-methoxy substitution pattern has been explicitly claimed in patent literature (e.g., CN-102731525-A) for PI3K inhibitory activity, indicating that the precise regiochemistry and substitution are important for biological activity rather than merely serving as bulk property modifiers [4]. Procurement of a generic morpholinobenzoic acid without verifying the substitution pattern therefore risks abandoning established structure-activity relationships.

Quantitative Differentiation Evidence for 4-Methoxy-3-(4-morpholinyl)benzoic acid vs. Closest Morpholinobenzoic Acid Analogs


Regiochemical Substitution Pattern: 3-Morpholinyl-4-Methoxy vs. 2-Morpholinobenzoic Acid – Impact on Kinase vs. Phospholipase Target Engagement

The 3-morpholinyl substitution pattern of the target compound positions the morpholine ring meta to the carboxylic acid, a geometry consistent with PI3K inhibitor pharmacophore models claimed in patent CN-102731525-A for benzomorpholine-derived PI3K inhibitors [1]. In contrast, 2-morpholinobenzoic acid (ortho-substituted isomer, CAS 42106-48-9) has been characterized as a PC-PLC inhibitor scaffold via virtual high-throughput screening and subsequent analog synthesis, with 129 analogs assessed for PC-PLC inhibitory activity, confirming that the ortho-morpholine geometry is important for PC-PLC binding [2][3]. This target divergence based on morpholine position demonstrates that the specific 3,4-substitution pattern of the target compound cannot be assumed interchangeable with 2-substituted or 4-substituted isomers for kinase-targeted applications.

Kinase inhibitor design PI3K selectivity Structure-activity relationship PC-PLC inhibition

Computed Physicochemical Property Differentiation: 4-Methoxy-3-(4-morpholinyl)benzoic acid vs. Non-Methoxylated 4-Morpholinobenzoic Acid

The 4-methoxy substituent significantly alters computed physicochemical properties relative to the non-methoxylated 4-morpholinobenzoic acid (CAS 7470-38-4). The target compound has a computed XLogP3 of 1.2 and a topological polar surface area (TPSA) of 59 Ų, compared to a lower predicted logP for 4-morpholinobenzoic acid (estimated ~0.7 based on the absence of the lipophilic methoxy group) and a smaller TPSA of approximately 49.8 Ų (loss of one oxygen H-bond acceptor) [1][2]. The predicted pKa of the target compound (3.80 ± 0.10) is slightly lower than that of 4-morpholinobenzoic acid (predicted ~4.0), indicating marginally enhanced acidity due to the electron-withdrawing inductive effect of the 4-methoxy group via the aromatic ring . Additionally, the predicted boiling point of 441.4 ± 45.0 °C and density of 1.253 ± 0.06 g/cm³ for the target compound provide handling differentiation for purification and formulation workflows .

Physicochemical profiling Lipophilicity Solubility prediction Fragment-based drug design

Building Block Synthetic Utility: Carboxylic Acid Handle for Amide Coupling vs. Methylene Spacer Analog

The target compound (CAS 915923-91-0) bears a carboxylic acid directly attached to the aromatic ring, enabling direct amide coupling, esterification, or reduction chemistries without additional functional group manipulation. In contrast, its close analog 4-methoxy-3-(morpholin-4-ylmethyl)benzoic acid (CAS 832741-26-1) inserts a methylene spacer between the morpholine nitrogen and the aromatic ring, altering the electronic conjugation and the spatial orientation of the morpholine ring relative to the carboxylic acid . This structural difference impacts both the reactivity of the carboxylic acid (through altered ring electronics) and the three-dimensional presentation of the morpholine for target binding. The target compound is stocked at 95% minimum purity by multiple vendors (AKSci, Sigma-Aldrich/ChemBridge, CymitQuimica) with documented long-term storage at room temperature, supporting procurement reliability .

Amide bond formation Fragment elaboration Parallel synthesis Building block comparison

Hydrogen Bond Acceptor/Donor Profile Differentiation vs. Methoxybenzoic Acid Without Morpholine

The morpholine ring contributes three additional hydrogen bond acceptor sites (ring oxygen plus tertiary amine) compared to simple 4-methoxybenzoic acid (p-anisic acid, CAS 100-09-4), increasing the total H-bond acceptor count from 3 to 5 while maintaining a single H-bond donor (carboxylic acid) [1][2]. This increased acceptor capacity, combined with the moderate lipophilicity (XLogP3 = 1.2), positions the target compound within favorable property space for fragment-based screening (typically TPSA < 140 Ų, H-bond acceptors < 10, logP < 3). The morpholine ring also provides a basic tertiary amine (pKa of conjugate acid estimated ~7-8) that can enhance aqueous solubility at low pH via protonation, a feature absent in the non-morpholine analog .

Hydrogen bonding Fragment screening Ligand efficiency Solubility enhancement

Optimal Procurement and Research Application Scenarios for 4-Methoxy-3-(4-morpholinyl)benzoic acid


PI3K-Focused Fragment Library Construction and Hit Elaboration

Based on the patent-claimed association of the benzomorpholine scaffold with PI3K inhibitory activity in CN-102731525-A, this building block is suited for fragment-based or targeted library synthesis aimed at phosphoinositide 3-kinase isoforms, particularly when a carboxylic acid handle is required for amide coupling to diverse amine capping groups [1]. The 3-morpholinyl-4-methoxy substitution pattern provides the correct regioisomeric geometry for PI3K pharmacophore compatibility, distinguishing it from 2-morpholinobenzoic acid which has been characterized for PC-PLC inhibition [2]. Researchers pursuing PI3K inhibitor programs should preferentially select this 3-morpholinyl isomer over the 2- or 4-isomers.

Kinase Hinge-Binder Scaffold with Solubility-Enhancing Morpholine

The morpholine ring is a well-precedented kinase hinge-binding motif, and its attachment at the 3-position of the benzoic acid core, combined with the 4-methoxy group, provides a specific vector for hinge region interactions that differs from other morpholinobenzoic acid regioisomers. The computed XLogP3 of 1.2 and TPSA of 59 Ų position this building block favorably for optimizing ligand efficiency indices in kinase programs where both potency and physicochemical properties must be balanced [3]. The carboxylic acid functionality allows direct incorporation into lead compounds via amide bond formation without additional protection/deprotection steps.

Comparative Structure-Activity Relationship Studies Across Morpholinobenzoic Acid Positional Isomers

For medicinal chemistry groups systematically exploring the impact of morpholine ring position on biological activity, this compound serves as the definitive 3-morpholinyl-4-methoxy representative. Head-to-head comparisons with 2-morpholinobenzoic acid (PC-PLC inhibitor scaffold) and 4-morpholinobenzoic acid (alternative para isomer without methoxy) can delineate target selectivity determinants [2][4]. The 95% purity specification from multiple vendors supports reproducible SAR data generation, though researchers should independently verify purity by HPLC/NMR prior to quantitative biological assays.

Fragment Growing from 4-Methoxybenzoic Acid Hits

When fragment screening identifies 4-methoxybenzoic acid (or analogous simple benzoic acid fragments) as a hit, this compound offers a direct growing vector through the morpholine substituent. The morpholine adds two H-bond acceptors and an ionizable center to the fragment, increasing molecular recognition capacity while maintaining fragment-rule-of-three compliance (MW < 300, logP < 3, HBD = 1, HBA = 5) [3]. The commercial availability at 95% purity from multiple suppliers facilitates rapid procurement for medicinal chemistry follow-up .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methoxy-3-(4-morpholinyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.